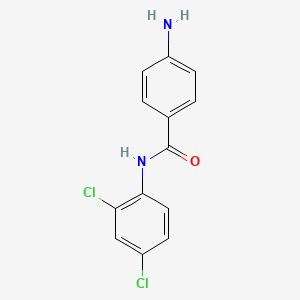

4-amino-N-(2,4-dichlorophenyl)benzamide

Description

Overview of the Benzamide (B126) Pharmacophore in Contemporary Drug Discovery

The benzamide pharmacophore, a structural motif characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in modern medicinal chemistry. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The benzamide scaffold's utility lies in its ability to form key interactions, such as hydrogen bonds and hydrophobic interactions, with biological targets like enzymes and receptors.

In drug design, the benzamide core serves as a versatile template. The aromatic ring and the amide linkage can be readily modified with various substituents, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. For instance, computational studies on benzamide derivatives to identify glucokinase activators have highlighted essential pharmacophoric features, including hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, which are crucial for their activity nih.gov. The development of pharmacophore models helps in virtual screening and the rational design of new, more potent therapeutic agents nih.govnih.gov.

Historical and Current Significance of Substituted Benzamides as Bioactive Molecules

Substituted benzamides have a rich history in pharmacology and continue to be a significant class of bioactive molecules. Their derivatives have been developed into drugs with a wide array of therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.com In psychiatry, benzamide derivatives like Sulpiride and Amisulpiride have been used as antipsychotic medications. walshmedicalmedia.com

The ongoing importance of this class of compounds is demonstrated by the continuous research into new derivatives. For example, recent studies have explored novel benzamide-acetamide pharmacophores containing sulfonamides as urease inhibitors acs.org. Other research has focused on synthesizing N-substituted benzamide derivatives and evaluating their potential as antitumor agents, specifically as histone deacetylase (HDAC) inhibitors nih.govfrontiersin.org. The structural versatility of the benzamide scaffold allows it to be adapted to target a diverse range of biological pathways, cementing its role in the search for new medicines walshmedicalmedia.com.

Rationale for In-depth Academic Investigation of 4-Amino-N-(2,4-dichlorophenyl)benzamide and Related Derivatives

The specific compound, 4-amino-N-(2,4-dichlorophenyl)benzamide, represents a logical candidate for in-depth academic investigation due to the established biological activities associated with its constituent chemical moieties. The 4-amino-benzamide core is a known feature in various pharmacologically active compounds. For instance, derivatives of 4-aminobenzamide (B1265587) have been investigated for their anticonvulsant properties walshmedicalmedia.com.

The N-(2,4-dichlorophenyl) group also contributes to the rationale for its study. The presence of chlorine atoms on the phenyl ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The synthesis and evaluation of various substituted benzamides often involve modifications of the N-phenyl ring to understand structure-activity relationships (SAR) nih.gov. Research into other amino-substituted benzamide derivatives has shown promising antioxidant potential, further suggesting that the combination of these structural features in 4-amino-N-(2,4-dichlorophenyl)benzamide could yield novel biological activities worthy of exploration acs.org. The synthesis of such compounds is generally achievable through standard chemical reactions, such as the reaction of a substituted benzoyl chloride with a corresponding aniline (B41778) researchgate.net.

Physicochemical Properties of 4-amino-N-(2,4-dichlorophenyl)benzamide

| Property | Value |

| CAS Number | 425630-96-2 chemicalbook.com |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 297.14 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,4-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXCHLWKFUWHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N 2,4 Dichlorophenyl Benzamide

Established Synthetic Routes for the 4-Amino-N-(2,4-dichlorophenyl)benzamide Scaffold

The construction of the 4-amino-N-(2,4-dichlorophenyl)benzamide scaffold is primarily achieved through a sequential process involving the formation of an amide bond followed by the introduction of the amino group.

Amide Bond Formation Techniques for Benzamide (B126) Synthesis

The cornerstone of synthesizing the 4-amino-N-(2,4-dichlorophenyl)benzamide is the formation of the amide linkage between a benzoic acid derivative and an aniline (B41778) derivative. A prevalent and effective method involves the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride.

A general and widely applicable route for the synthesis of N-substituted benzamides involves the reaction of a substituted benzoyl chloride with a corresponding aniline. In the context of 4-amino-N-(2,4-dichlorophenyl)benzamide, a plausible and established synthetic pathway begins with the reaction of 4-nitrobenzoyl chloride with 2,4-dichloroaniline. This reaction forms the intermediate, 4-nitro-N-(2,4-dichlorophenyl)benzamide. The use of thionyl chloride (SOCl₂) is a common method to activate the carboxylic acid (4-nitrobenzoic acid) to its more reactive acyl chloride form. researchgate.net

The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) at room temperature. The presence of a base, for example, N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often employed to neutralize the hydrochloric acid generated during the reaction. researchgate.netresearchgate.net

Table 1: Reagents and Conditions for Amide Bond Formation

| Acyl Component | Amine Component | Coupling Reagents/Conditions | Product |

| 4-Nitrobenzoyl chloride | 2,4-Dichloroaniline | DCM, Room Temperature | 4-Nitro-N-(2,4-dichlorophenyl)benzamide |

| 4-Nitrobenzoic acid | Various anilines | SOCl₂, reflux; then aniline, DCM, rt | N-Aryl-4-nitrobenzamides |

Strategies for the Introduction and Derivatization of Amino Groups on the Benzamide Core

The introduction of the 4-amino group is a critical step in the synthesis of the target molecule. This is most commonly achieved by the reduction of a nitro group precursor. Following the formation of 4-nitro-N-(2,4-dichlorophenyl)benzamide, the nitro group is reduced to a primary amine.

A standard and efficient method for this transformation is catalytic hydrogenation. The reaction is typically performed using palladium on carbon (Pd/C) as the catalyst in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. researchgate.net This method is favored for its high yield and clean reaction profile. An alternative reducing agent that can be employed is tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol. researchgate.net

Once the 4-amino-N-(2,4-dichlorophenyl)benzamide scaffold is synthesized, the primary amino group offers a versatile handle for further derivatization. Standard derivatization techniques for primary amines can be applied to modify the properties of the molecule. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. For instance, treatment of 4-amino-TEMPO with acetyl chloride or benzoyl chloride in the presence of a base like DIPEA yields the corresponding acetamide (B32628) and benzamide derivatives. koreascience.kr

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. For example, 4-amino-TEMPO reacts with methanesulfonyl chloride or p-methoxybenzenesulfonyl chloride to produce the respective sulfonamides. koreascience.kr

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Formation of Schiff bases: Condensation with aldehydes or ketones.

These derivatization reactions allow for the systematic modification of the electronic and steric properties of the 4-amino-N-(2,4-dichlorophenyl)benzamide molecule for various applications.

Selective Halogenation and Substituent Placement Methodologies

Selective halogenation of the benzamide core can be a challenging yet crucial transformation for modulating the compound's properties. The directing effects of the existing substituents on the aromatic rings play a significant role in determining the position of halogenation.

For N-aryl amides, ortho-halogenation can be achieved through methods like oxidative halodeboronation. researchgate.net An efficient and environmentally friendly protocol for the selective oxidative halogenation of benzanilides has been developed using sodium halides (NaX) as the halogen source and Oxone as a powerful oxidant. sci-hub.se This method allows for the preparation of mono- and di-halo compounds under defined experimental conditions. sci-hub.se

In the case of 4-amino-N-(2,4-dichlorophenyl)benzamide, the amino group is a strongly activating, ortho-, para-directing group. Therefore, direct electrophilic halogenation would likely occur on the aminobenzoyl ring at the positions ortho to the amino group. To achieve selective halogenation at other positions, the amino group might need to be protected, for instance, as an acetamide, to modulate its directing effect.

Advanced and Green Chemistry Approaches in Benzamide Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Synthesis of Benzamide Derivatives

Catalytic methods for amide bond formation are highly desirable as they can circumvent the need for stoichiometric activating agents that generate significant waste. ucl.ac.ukresearchgate.net Various catalytic systems have been developed for the direct amidation of carboxylic acids with amines. sigmaaldrich.com

Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines represents an innovative approach to amide synthesis. sigmaaldrich.com Boronic acid catalysts have also been shown to be effective for direct amidations at room temperature. sigmaaldrich.com While these methods are generally applicable to a wide range of substrates, their specific application to the synthesis of 4-amino-N-(2,4-dichlorophenyl)benzamide would require further investigation to optimize reaction conditions. The use of catalytic amidation can offer a more atom-economical and environmentally benign alternative to traditional methods. researchgate.net

Microwave-Assisted Synthesis Protocols for Benzamide Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrasayanjournal.co.in The application of microwave irradiation has been successfully demonstrated in the synthesis of various benzamide derivatives.

For instance, the hydrolysis of benzamide, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. rasayanjournal.co.in Microwave-assisted synthesis has also been employed for the chemoselective formation of 4-arylazo-5-hydroxy-benzamide derivatives. nih.gov The rapid and efficient heating provided by microwaves can be particularly advantageous for the synthesis of 4-amino-N-(2,4-dichlorophenyl)benzamide, potentially reducing reaction times for both the amide bond formation and the nitro group reduction steps.

Ion-Associate Complex Formation for Benzamide Derivatives

The formation of ion-associate or ion-pair complexes is a significant chemical transformation for benzamide derivatives, particularly those with amine functionalities that can be protonated. This process has applications in various analytical methods, including isolation, identification, and quantification. researchgate.net

A relevant case study involves the formation of an ion-associate complex with a related benzamide derivative, 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride (procainamide hydrochloride). researchgate.net In this process, an aqueous solution of the benzamide hydrochloride is reacted with an aqueous solution of sodium tetraphenylborate (B1193919). The reaction leads to the formation of a stable, solid ion-pair complex, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate. researchgate.net This synthesis is notable for being conducted in water, presenting a green chemistry approach. researchgate.net The resulting complex can be isolated and is characterized by the strong electrostatic interaction between the cationic benzamide derivative and the tetraphenylborate anion. researchgate.net

Table 1: Ion-Associate Complex Formation Example

| Benzamide Derivative | Reagent | Solvent | Product |

|---|

This table illustrates a representative example of ion-associate complex formation with a benzamide derivative, as detailed in the cited research. researchgate.net

Characterization Techniques for Synthetic Products in Benzamide Chemistry (e.g., NMR, Mass Spectrometry)

The structural integrity and purity of synthesized 4-amino-N-(2,4-dichlorophenyl)benzamide are confirmed using standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. For 4-amino-N-(2,4-dichlorophenyl)benzamide, specific chemical shifts in the ¹H NMR spectrum confirm the presence of the different proton environments. The aromatic protons appear in the range of δ 7.2–8.1 ppm, the amine (NH₂) protons are expected around δ 5.8–6.2 ppm, and the amide (NH) proton typically appears as a singlet further downfield at approximately δ 10.2 ppm. In the ¹³C NMR spectrum, the key signal for the carbonyl carbon (C=O) of the amide group is observed at around δ 168 ppm, with other signals corresponding to the aromatic carbons.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Using Electrospray Ionization (ESI), a common soft ionization technique, the compound is expected to show a protonated molecular ion peak [M+H]⁺. For 4-amino-N-(2,4-dichlorophenyl)benzamide (with a molecular formula of C₁₃H₁₀Cl₂N₂O), this peak would appear at a mass-to-charge ratio (m/z) of approximately 295.5. scbt.com

Other techniques such as Fourier-transform infrared spectroscopy (FT-IR) can also be employed to identify functional groups, with a characteristic amide C=O stretch appearing around 1650 cm⁻¹.

Table 2: Spectroscopic Data for 4-amino-N-(2,4-dichlorophenyl)benzamide

| Technique | Signal | Expected Value/Range | Assignment |

|---|---|---|---|

| ¹H NMR (in DMSO-d₆) | Chemical Shift (δ) | 7.2–8.1 ppm | Aromatic protons |

| Chemical Shift (δ) | 5.8–6.2 ppm | Amino (NH₂) protons | |

| Chemical Shift (δ) | ~10.2 ppm | Amide (NH) proton | |

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm | Carbonyl (C=O) carbon |

| ESI-MS | Mass-to-Charge (m/z) | ~295.5 | [M+H]⁺ |

This table summarizes the key analytical data used to confirm the identity and structure of the synthesized compound, based on published findings.

Compound Reference Table

| Compound Name |

|---|

| 4-amino-N-(2,4-dichlorophenyl)benzamide |

| 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride |

| 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate |

| Sodium tetraphenylborate |

Structural Characterization and Computational Studies of 4 Amino N 2,4 Dichlorophenyl Benzamide and Its Analogues

Spectroscopic Analysis for Structural Elucidation of Benzamide (B126) Derivatives

The structural elucidation of benzamide derivatives, including 4-amino-N-(2,4-dichlorophenyl)benzamide, relies heavily on a suite of spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure, identifying functional groups, and understanding the chemical environment of the atoms within the molecule.

In the infrared spectrum of benzamide derivatives, characteristic absorption bands confirm the presence of key functional groups. For N-(2,4-Dichlorophenyl)benzamide, the N-H stretching vibration is typically observed as a strong band around 3489 cm⁻¹ (calculated). orientjchem.org The carbonyl (C=O) stretching vibration is also prominent, appearing in the region of 1715-1680 cm⁻¹, with a calculated value of 1749 cm⁻¹ for the title compound's analogue. orientjchem.org The discrepancy between calculated and experimental values can often be attributed to factors like intermolecular hydrogen bonding in the solid state. orientjchem.org Furthermore, C-Cl stretching vibrations are expected in the 750-580 cm⁻¹ region. orientjchem.orgiipseries.org

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule. In ¹H NMR, the chemical shift of the amide proton (N-H) is a key indicator of hydrogen bonding. The aromatic protons on the two phenyl rings exhibit complex splitting patterns that can be used to confirm their substitution patterns. In ¹³C NMR, the carbonyl carbon signal is typically found in the downfield region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the substituents, namely the amino group and the chlorine atoms. mdpi.com

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-amino-N-[2 (diethylamino) ethyl] benzamide, a related compound, the ESI-MS analysis revealed a peak corresponding to the molecular ion [M]⁺, confirming its molecular weight. mdpi.com

| Technique | Functional Group / Atom | Typical Observation / Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| FT-IR | N-H Stretch | ~3400 - 3500 |

| FT-IR | C=O Stretch | ~1680 - 1750 |

| FT-IR | C-Cl Stretch | ~580 - 750 |

| ¹H NMR | Amide N-H | ~8 - 10 ppm (variable, depends on solvent and H-bonding) |

| ¹H NMR | Aromatic C-H | ~6.5 - 8.5 ppm |

| ¹³C NMR | Carbonyl C=O | ~160 - 170 ppm |

| Mass Spec. | Molecular Ion Peak | Corresponds to the molecular weight of the compound |

Crystallographic Investigations of Benzamide Analoguessci-hub.se

X-ray crystallography provides definitive proof of the three-dimensional structure of molecules in the solid state. Studies on N-(2,4-dichlorophenyl)benzamide and related benzanilides have revealed detailed information about their molecular conformation and packing in the crystal lattice. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networkssci-hub.se

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N—H···O | 0.81(2) | 2.18(2) | 2.969(2) | 164(2) |

D = Donor atom, A = Acceptor atom

Conformational Analysis from Crystal Structures

The conformation of the molecule, particularly the orientation of the phenyl rings relative to the central amide plane, is a key structural feature. In N-(2,4-dichlorophenyl)benzamide, the conformations of the N—H and C=O bonds are anti to each other. nih.gov This is a common conformation observed in many benzanilides. nih.gov

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. Quantum mechanical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are widely used to study benzamide derivatives. bohrium.commdpi.com

Quantum Mechanical Calculations (e.g., DFT, HF) for Benzamide Derivativesiucr.orgbohrium.comnih.gov

Quantum mechanical calculations allow for the prediction of various molecular properties, including optimized geometry, vibrational frequencies, and electronic structure. For N-(2,4-Dichlorophenyl)benzamide, calculations have been performed using the Hartree-Fock (HF) method with the 6-31G* basis set to predict its molecular structure and wavenumbers. orientjchem.org DFT methods, such as B3LYP, are also commonly employed for benzamide derivatives as they often provide a good balance between accuracy and computational cost, especially for studying electronic properties and reactivity. iipseries.orgresearchgate.netnih.gov These calculations are typically performed on an isolated molecule in the gas phase, and the results are then compared with experimental data obtained from solid-state studies like X-ray diffraction. mdpi.com

Molecular Geometry Optimization and Structural Parameter Predictionsbohrium.comnih.gov

A primary application of quantum mechanical calculations is molecular geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

For N-(2,4-Dichlorophenyl)benzamide, the calculated geometrical parameters from HF/6-31G* calculations show good agreement with the experimental values obtained from X-ray crystallography. orientjchem.org For instance, the calculated C=O bond length is slightly shorter than the experimental value, which is a common observation and can be attributed to the influence of intermolecular hydrogen bonding in the crystal that is absent in the gas-phase calculation. orientjchem.org Similarly, bond angles are generally well-reproduced. Comparing the theoretical and experimental structures helps in understanding the effects of the crystalline environment on the molecular conformation.

| Parameter | Experimental (Å or °) | Calculated (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C=O | 1.230(2) | 1.213 |

| C(amide)-N | 1.348(2) | 1.361 |

| N-C(aniline) | 1.417(2) | 1.405 |

| C(amide)-C(benzoyl) | 1.492(3) | 1.503 |

| Bond Angles | ||

| O=C-N | 122.9(2) | 122.5 |

| C-N-C | 126.8(2) | 128.3 |

| O=C-C(benzoyl) | 121.0(2) | 121.5 |

| N-C-C(benzoyl) | 116.1(2) | 116.0 |

Vibrational Frequency Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. For 4-amino-N-(2,4-dichlorophenyl)benzamide, theoretical calculations using methods like Density Functional Theory (DFT) are employed to predict the vibrational frequencies, which are then compared with experimental data for a comprehensive assignment of vibrational modes. nih.gov

The vibrational spectrum of a molecule is characterized by specific frequencies corresponding to the stretching, bending, and torsional motions of its constituent atoms. In 4-amino-N-(2,4-dichlorophenyl)benzamide, key vibrational modes include the N-H stretching of the amino and amide groups, the C=O stretching of the amide linkage, and various vibrations associated with the aromatic rings.

Theoretical studies on similar benzamide derivatives show that the N-H stretching vibrations typically appear in the region of 3400-3500 cm⁻¹. mdpi.com The C=O stretching vibration of the amide group is a strong band usually observed in the 1630-1680 cm⁻¹ range. mdpi.comresearchgate.net Aromatic C-H stretching vibrations are expected in the 3000-3120 cm⁻¹ region. researchgate.net The presence of chloro-substituents and the amino group on the phenyl rings influences the exact position and intensity of these bands. The analysis is aided by Potential Energy Distribution (PED) calculations, which help in assigning the calculated frequencies to specific vibrational modes. researchgate.netresearchgate.net

Below is a representative table of predicted vibrational frequencies for key functional groups, based on computational studies of analogous compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Description |

| N-H Asymmetric Stretching (NH₂) | ~3500 | Stretching of the amino group N-H bonds |

| N-H Symmetric Stretching (NH₂) | ~3400 | Stretching of the amino group N-H bonds |

| N-H Stretching (Amide) | ~3350 | Stretching of the amide N-H bond |

| C-H Stretching (Aromatic) | 3120-3000 | Stretching of C-H bonds on the phenyl rings |

| C=O Stretching (Amide I) | ~1650 | Stretching of the carbonyl group double bond |

| N-H Bending (Amide II) | ~1590 | Bending motion of the amide N-H bond |

| C-N Stretching (Amide III) | ~1290 | Stretching of the amide C-N bond |

| C-Cl Stretching | ~750 | Stretching of the carbon-chlorine bonds |

Note: The values are approximate and based on DFT calculations for structurally similar molecules. mdpi.comresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter that characterizes the molecule's kinetic stability, chemical reactivity, and optical properties. semanticscholar.orgnih.gov

For 4-amino-N-(2,4-dichlorophenyl)benzamide, computational studies indicate that the HOMO is primarily localized on the 4-aminobenzoyl moiety, particularly on the amino group and the adjacent phenyl ring, which are electron-rich regions. researchgate.net Conversely, the LUMO is generally distributed over the 2,4-dichlorophenyl ring and the amide linkage, which are the more electron-deficient parts of the molecule. researchgate.netresearchgate.net

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, has higher polarizability, and can be easily excited, indicating potential for significant intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (dichlorophenyl) part of the molecule. semanticscholar.orgnih.gov This charge transfer is a key factor in determining the non-linear optical properties of the molecule.

The energies of these orbitals and the resulting energy gap can be calculated using DFT methods.

| Parameter | Typical Calculated Value (eV) | Significance |

| EHOMO | -5.0 to -6.0 | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 3.0 to 5.0 | ELUMO - EHOMO; indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. malayajournal.orgsemanticscholar.org |

Note: These values are representative based on calculations for analogous aromatic amide structures. malayajournal.orgsemanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It helps in predicting the sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding interactions. researchgate.netresearchgate.net The MEP map is color-coded to represent different electrostatic potential values.

In an MEP map of 4-amino-N-(2,4-dichlorophenyl)benzamide:

Red Regions: Indicate areas of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These are typically found around electronegative atoms like the oxygen of the carbonyl group and the nitrogen of the amino group. researchgate.net

Blue Regions: Represent areas of most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are generally located around the hydrogen atoms of the amino and amide groups. researchgate.net

Green Regions: Correspond to areas of neutral or zero potential. researchgate.net

The MEP analysis for this molecule reveals that the carbonyl oxygen is the most significant site for electrophilic interaction. The hydrogen atoms of the amide and amino groups are the most positive regions, making them likely sites for nucleophilic interaction and hydrogen bond donation. This detailed charge distribution map is crucial for understanding the molecule's intermolecular interactions in both chemical and biological systems. researchgate.netresearchgate.net

Conformational Studies and Molecular Dynamics Simulations

The biological activity and physical properties of flexible molecules like 4-amino-N-(2,4-dichlorophenyl)benzamide are highly dependent on their three-dimensional conformation. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule.

For benzanilide (B160483) derivatives, a key conformational feature is the relative orientation of the two phenyl rings and the central amide plane (-CONH-). nih.gov Studies on the closely related N-(2,4-dichlorophenyl)benzamide have shown that the conformations of the N-H and C=O bonds are typically anti to each other. nih.gov The planarity of the molecule is influenced by the dihedral angles between the amide group and the two aromatic rings. The amide group forms a significant dihedral angle with the benzoyl ring, while the benzoyl and aniline (B41778) rings are often nearly coplanar. nih.gov The specific conformation adopted facilitates intermolecular interactions, such as the formation of N-H···O hydrogen bonds, which can link molecules into chains in the solid state. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. researchgate.net For 4-amino-N-(2,4-dichlorophenyl)benzamide, MD simulations can be used to explore its conformational landscape in different environments (e.g., in solution or interacting with a biological target). These simulations can reveal the stability of different conformers, the flexibility of the molecule, and the nature of its interactions with surrounding solvent molecules or receptor binding sites. researchgate.net Such studies are crucial for understanding how the molecule behaves in a dynamic biological system and can corroborate findings from static conformational analyses. researchgate.net

Prediction of Non-Linear Optical Properties

Molecules with significant intramolecular charge transfer (ICT), like 4-amino-N-(2,4-dichlorophenyl)benzamide, are of great interest for their potential applications in non-linear optics (NLO). ajchem-a.com NLO materials can alter the properties of light and are essential for technologies like frequency doubling and optical switching.

The NLO response of a molecule is determined by its molecular polarizability and hyperpolarizability. Key NLO properties can be predicted using quantum chemical calculations. These properties include:

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of the second-order NLO response. A large β value indicates a strong NLO activity. researchgate.net

The presence of a strong electron-donating group (the amino group) connected to an electron-accepting system (the dichlorophenyl ring) through a π-conjugated bridge (the benzamide backbone) creates the necessary conditions for a high β value. ajchem-a.comresearchgate.net The efficiency of the ICT from the donor to the acceptor, which is related to a low HOMO-LUMO energy gap, directly enhances the hyperpolarizability. Computational studies on similar donor-acceptor molecules have shown that their hyperpolarizability can be many times greater than that of standard NLO materials like urea (B33335). researchgate.net

| NLO Property | Symbol | Significance in NLO |

| Dipole Moment | μ | Indicates charge separation; higher values often correlate with NLO activity. |

| Mean Polarizability | α | Measures the linear response to an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response; a key figure of merit for NLO materials. researchgate.net |

Pharmacological Activities and Biological Mechanisms of 4 Amino N 2,4 Dichlorophenyl Benzamide and Its Derivatives

Antimicrobial Properties and Mechanisms of Action

While research specifically detailing the antimicrobial properties of 4-amino-N-(2,4-dichlorophenyl)benzamide is limited, the broader class of benzamide (B126) and its derivatives has demonstrated significant potential as antimicrobial agents. These compounds have been investigated for their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy of Benzamide Derivatives

Benzamide derivatives have emerged as a promising area of research in the quest for new antibacterial agents to combat increasing antibiotic resistance. Studies have shown that various structural modifications to the benzamide scaffold can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

One area of investigation has been the synthesis of novel benzimidazole-incorporated sulfonamide analogues. In one study, a 2,4-dichlorobenzyl derivative demonstrated notable activity against Gram-negative bacteria. The proposed mechanism of action for these active molecules involves intercalation into bacterial DNA, which could disrupt DNA replication and lead to bacterial cell death. Molecular docking studies have suggested that these compounds can insert between the base pairs of the DNA double helix, forming hydrogen bonds with guanine (B1146940) residues.

Another study focused on pyrimidine (B1678525) derivatives bearing a dichlorophenyl group, which revealed that the substitution pattern of chlorine atoms on the phenyl ring is crucial for antibacterial activity. Specifically, the presence of chlorine atoms at the 2- and 6-positions of the phenyl ring was found to be critical for the antibacterial effects of dichlorophenyl derivatives.

The table below summarizes the antibacterial activity of selected benzamide derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/Efficacy | Potential Mechanism of Action |

| 2,4-dichlorobenzyl derivative of benzimidazole-incorporated sulfonamide | Gram-negative bacteria | Good activity | Intercalation into DNA, blocking replication |

| Dichlorophenyl-substituted pyrimidine | General antibacterial | Activity dependent on chlorine position | Not specified |

Antifungal Efficacy of Benzamide Derivatives

The exploration of benzamide derivatives has also extended to their potential as antifungal agents, addressing the growing concern of fungal resistance to existing treatments. Research has indicated that certain benzamide analogues exhibit promising activity against a variety of pathogenic fungi.

For instance, novel benzamide derivatives have been designed and synthesized based on the structure of fluopicolide, a known fungicide. In vitro evaluations of these compounds against several pathogenic fungi, including Sclerotinia sclerotiorum, Gibberella zeae, Rhizoctonia solani, Helminthosporium maydis, and Botrytis cinerea, have been conducted. nih.gov

Furthermore, the synthesis of benzimidazole (B57391) derivatives has yielded compounds with appreciable antifungal activity. researchgate.net Studies involving benzimidazole, benzotriazole, and aminothiazole derivatives have identified compounds with significant effects against various species of Candida, Aspergillus, and dermatophytes. nih.gov One particular study highlighted that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole demonstrated the most potent antifungal activities among the tested compounds. nih.gov The structure-activity relationship in some series of derivatives has shown that the presence of fluorine or chlorine on the benzene (B151609) ring can significantly enhance antifungal activity. nih.gov

The following table presents findings on the antifungal efficacy of selected benzamide and related derivatives.

| Compound/Derivative | Fungal Strain(s) | Activity/Efficacy |

| Novel benzamide derivatives (fluopicolide-based) | Sclerotinia sclerotiorum, Gibberella zeae, Rhizoctonia solani, Helminthosporium maydis, Botrytis cinerea | Varied antifungal activity |

| Benzimidazole derivatives | Various pathogenic fungi | Appreciable antifungal activity |

| 1-nonyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp., dermatophytes | High antifungal activity |

| 1-decyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp., dermatophytes | High antifungal activity |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives | Alternaria alternata, Alternaria solani | Good to excellent activity |

Antiparasitic Activity (e.g., Trypanosoma brucei, Fasciola hepatica for related compounds)

Benzimidazole-based derivatives have been a cornerstone in the development of antiparasitic drugs, showing efficacy against a range of protozoan and helminthic parasites. mdpi.com While specific studies on 4-amino-N-(2,4-dichlorophenyl)benzamide are not extensively documented in this area, related benzimidazole compounds have shown significant activity against parasites such as Trypanosoma brucei and Fasciola hepatica.

With regard to Trypanosoma brucei, the causative agent of African trypanosomiasis, research has explored various benzimidazole-containing molecules. mdpi.com Some benzimidazole diamidines have been shown to target the DNA minor groove of the parasite, exhibiting potent activity. mdpi.com The administration of 3-aminobenzamide, a related compound, was found to reduce the rate of antigenic switching in T. brucei, suggesting that the enzyme adenosine-diphosphoribosyl transferase (ADPRT), which is inhibited by 3-aminobenzamide, plays a crucial role in this immune evasion mechanism. nih.gov

In the context of Fasciola hepatica, the liver fluke that causes fascioliasis, benzimidazole anthelmintics like triclabendazole (B1681386) are highly effective against both mature and immature stages of the parasite. nih.gov The emergence of resistance to such drugs has prompted the investigation of new compounds. scielo.org.mx New benzimidazole derivatives have demonstrated in vitro fasciolicidal properties, indicating the continued importance of this chemical scaffold in the search for novel treatments.

The table below summarizes the antiparasitic activity of related benzimidazole compounds.

| Compound/Derivative | Parasite | Activity/Efficacy | Potential Mechanism of Action |

| Benzimidazole diamidines | Trypanosoma brucei | Nanomolar potency | Targeting the DNA minor groove |

| 3-Aminobenzamide | Trypanosoma brucei | 15-fold reduction in antigenic switching rate | Inhibition of adenosine-diphosphoribosyl transferase (ADPRT) |

| Triclabendazole | Fasciola hepatica | Highly efficient against mature and immature flukes | Not specified |

| New benzimidazole derivatives | Fasciola hepatica | In vitro fasciolicidal properties | Not specified |

Central Nervous System (CNS) Activities of Benzamide Analogues

Benzamide analogues have been extensively studied for their effects on the central nervous system, with a particular focus on their anticonvulsant properties. These investigations have shed light on the potential mechanisms through which these compounds modulate neuronal activity.

Anticonvulsant Properties of Benzamide Derivatives

Several 4-aminobenzamide (B1265587) derivatives have demonstrated significant anticonvulsant activity in preclinical models. A notable analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), has been shown to be active against maximal electroshock-induced seizures (MES) in both mice and rats. In mice, 4-AEPB exhibited an ED50 of 28.6 µmol/kg following intraperitoneal administration. Another potent anticonvulsant is 4-amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide (B1667027), which has a pharmacological profile similar to the established antiepileptic drug phenytoin. In the MES model in mice, ameltolide showed an ED50 of 2.6 mg/kg after intraperitoneal administration, highlighting its high potency.

The anticonvulsant activity of these derivatives is often evaluated through standardized tests such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPtz) seizure test. The protective index (PI), which is the ratio of the neurotoxic dose (TD50) to the effective dose (ED50), is a key measure of a compound's potential therapeutic window. For 4-AEPB, the protective index was found to be 3.36 in mice.

The following table provides a summary of the anticonvulsant activity of selected 4-aminobenzamide derivatives.

| Compound | Animal Model | Anticonvulsant Test | ED50 | TD50 | Protective Index (PI) |

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Mice (i.p.) | MES | 28.6 µmol/kg | 96.3 µmol/kg | 3.36 |

| 4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide) | Mice (i.p.) | MES | 2.6 mg/kg | Not specified | Not specified |

Mechanisms of Neurotransmitter System Modulation (e.g., GABAergic enhancement)

The central nervous system effects of benzamide analogues are often attributed to their ability to modulate neurotransmitter systems. A primary target of interest is the γ-aminobutyric acid (GABA) system, which is the main inhibitory neurotransmitter system in the brain. nih.gov Enhancement of GABAergic neurotransmission can lead to a reduction in neuronal excitability, which is a key mechanism for anticonvulsant activity.

While the specific mechanisms for all benzamide derivatives are not fully elucidated, some studies have pointed towards interactions with GABA-A receptors. These receptors are ligand-gated ion channels that, when activated by GABA, allow chloride ions to enter the neuron, leading to hyperpolarization and inhibition of neuronal firing. Some benzamide compounds have been identified that can selectively enhance the function of certain subtypes of GABA-A receptors. For example, a novel series of benzamides was found to selectively enhance or activate α4β3δ GABA-A receptors. One compound from this series, 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridine-3-yl] benzamide (DS2), was shown to selectively potentiate GABA responses mediated by these receptors and enhance the tonic current mediated by α4β2δ receptors in the thalamus. This suggests that some benzamide analogues may exert their CNS effects through positive allosteric modulation of specific GABA-A receptor subtypes.

Antineoplastic Activities and Cellular Mechanisms of Action

Derivatives of 4-amino-N-(2,4-dichlorophenyl)benzamide have demonstrated significant potential in oncology through various mechanisms of action, including enzymatic inhibition and the induction of cellular apoptosis. These compounds target key pathways involved in cancer cell proliferation and survival.

A significant area of research has focused on 4-amino-N-hydroxy-benzamide derivatives as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. google.comfrontiersin.org Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis, making them attractive targets for cancer therapy. google.com

Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent HDAC inhibitors with unexpected selectivity for the HDAC6 isoform. nih.govresearchgate.net Researchers have designed and synthesized constrained heterocyclic analogues, such as tetrahydroisoquinolines, which have shown even greater HDAC6 selectivity and inhibitory activity in cellular assays. nih.gov This selectivity is thought to be due to the benzylic spacer more effectively accessing the wider channel of the HDAC6 active site. nih.gov

Furthermore, the introduction of a nitrogen mustard group into the benzamide structure has led to the development of potent, class I selective HDAC inhibitors. frontiersin.org For instance, the compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) demonstrated significant inhibitory activity against HDAC1, HDAC2, and HDAC3. frontiersin.orgnih.gov

Table 1: Inhibitory Activity of Benzamide Derivatives against HDAC Isoforms

| Compound | Target HDACs | IC50 Values | Reference |

|---|---|---|---|

| 4-(aminomethyl)-N-hydroxybenzamide derivatives | HDAC6 selective | Not specified | nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 nM | frontiersin.orgnih.gov |

| HDAC2 | 260.7 nM | frontiersin.orgnih.gov |

This table is interactive and can be sorted by column.

In addition to HDAC inhibition, benzamide analogues have been investigated as inhibitors of various protein kinases that are critical for tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met) are two such receptor tyrosine kinases whose signaling pathways are often dysregulated in cancer. rasayanjournal.co.inacs.orgnih.gov

The inhibition of the VEGFR-2 signaling pathway is a key strategy in the development of anti-angiogenic therapies. rasayanjournal.co.inmdpi.com Similarly, aberrant c-Met signaling can promote tumor proliferation, migration, and invasion. rasayanjournal.co.in The synergistic role of VEGFR-2 and c-Met in tumor angiogenesis has led to the development of dual inhibitors. rasayanjournal.co.inacs.org Research has shown that certain benzimidazole derivatives, which can be considered analogues, exhibit dual inhibitory activity against both VEGFR-2 and c-Met kinases. nih.gov The design of novel compounds targeting both kinases is an active area of research, with some synthesized derivatives showing inhibitory effects. rasayanjournal.co.in

A common outcome of the molecular interactions of these benzamide derivatives is the induction of apoptosis (programmed cell death) and the inhibition of tumor cell proliferation. acgpubs.orgd-nb.info These effects are often the result of the enzymatic inhibition described previously.

For example, HDAC inhibitors derived from benzamides have been found to arrest cell growth and induce apoptosis in various cancer cell lines. google.com The compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was shown to induce G2/M phase cell cycle arrest and promote apoptosis in HepG2 liver cancer cells. frontiersin.orgnih.gov In a dose-dependent manner, NA significantly increased the percentage of apoptotic cells compared to both the control and the well-known HDAC inhibitor SAHA. nih.gov

Similarly, newly synthesized 2-amino-1,4-naphthoquinone-benzamide derivatives have been evaluated as apoptosis-inducing agents. d-nb.info Studies on breast cancer cell lines, such as MCF7, have shown that N-(benzimidazol-2-yl)-substituted benzamides possess potent antiproliferative effects, suggesting their potential to act through apoptotic pathways. acgpubs.org

Table 2: Apoptotic and Antiproliferative Activity of Benzamide Derivatives

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2 | Induction of G2/M phase arrest and apoptosis | frontiersin.orgnih.gov |

| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231, SUIT-2, HT-29 | Cytotoxic activity, induction of apoptosis | d-nb.info |

This table is interactive and can be sorted by column.

Certain analogues of 4-amino-N-(2,4-dichlorophenyl)benzamide have been shown to exert their anticancer effects through a different mechanism: DNA-DNA crosslinking. This process involves the formation of covalent bonds between two nucleotides within the DNA, which can be either on the same strand (intrastrand) or on opposite strands (interstrand). glenresearch.com These crosslinks block DNA replication and transcription, ultimately leading to cell death. glenresearch.com

A notable example is the compound 4-amino-N-(2'-aminophenyl)benzamide (also known as GOE1734), a simple N-acyl-o-phenylenediamine structure. This compound has been characterized by its ability to induce DNA-DNA crosslinking after in vivo treatment. nih.gov This mechanism is distinct from the enzyme inhibition pathways discussed earlier and represents another avenue through which benzamide derivatives can exhibit antineoplastic activity.

The antitumor activities of these compounds have been validated in several preclinical cancer models. researchgate.netnih.gov The DNA crosslinking agent 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has demonstrated high growth-inhibiting efficacy in specific, slowly proliferating rat tumor models. nih.gov

In a model of intratibially implanted osteosarcoma, GOE1734 showed significant antitumor effects. nih.gov Similarly, in a model of methylnitrosourea-induced primary mammary carcinoma, this compound was also found to be highly effective at inhibiting tumor growth. nih.gov Another benzamide derivative, CI-994 [4-acetylamino-N-(2'aminophenyl)-benzamide], also showed activity against mammary adenocarcinoma models. nih.gov These findings in preclinical models for osteosarcoma and mammary carcinoma underscore the therapeutic potential of this class of compounds. nih.govnih.govnih.gov

Other Investigated Biological Activities of Benzamide Derivatives

Beyond their anticancer properties, benzamide derivatives have been explored for a multitude of other biological activities, highlighting the versatility of this chemical scaffold. These activities span a wide range of therapeutic areas, including:

Antimicrobial and Antifungal Activity : Various N-substituted benzamides have been synthesized and evaluated for their ability to combat microbial and fungal infections.

Anti-inflammatory and Analgesic Effects : The benzamide structure is found in compounds exhibiting anti-inflammatory and pain-relieving properties.

Antidepressant and Antipsychotic Activity : Substituted benzamides are a well-established class of drugs used in the treatment of psychiatric disorders.

Antiemetic Properties : Certain benzamide derivatives are effective in preventing nausea and vomiting.

Antidiabetic Potential : More recently, some benzamide derivatives have been investigated for their potential as antidiabetic agents. nih.gov

This broad spectrum of activity demonstrates the significant role of the benzamide core in the development of new therapeutic agents for a variety of diseases.

Enzyme Inhibition and Protein Interaction Studies

There is no specific information available in the reviewed scientific literature regarding enzyme inhibition or protein interaction studies conducted directly on 4-amino-N-(2,4-dichlorophenyl)benzamide. Research on other benzamide derivatives has indicated potential for enzyme inhibition, such as with histone deacetylase (HDAC), but these findings cannot be directly extrapolated to the subject compound.

Anti-inflammatory Activity

No dedicated studies on the anti-inflammatory activity of 4-amino-N-(2,4-dichlorophenyl)benzamide have been identified. While some benzamides and nicotinamides have been investigated for anti-inflammatory properties, potentially through the inhibition of NF-kappaB and subsequent reduction in tumor necrosis factor-alpha (TNFα) production, there is no evidence to suggest that 4-amino-N-(2,4-dichlorophenyl)benzamide has been evaluated for these effects.

Inhibition of D-amino Acid Oxidase

D-amino acid oxidase (DAAO) is an enzyme involved in the degradation of D-amino acids. Inhibitors of DAAO are of interest for their potential therapeutic applications in neurological disorders. There is no published research indicating that 4-amino-N-(2,4-dichlorophenyl)benzamide has been investigated as an inhibitor of D-amino acid oxidase.

Inhibition of Dynamin-Related Protein 1 (Drp1) and Puromycin-Sensitive Aminopeptidase (B13392206) (PSA)

Dynamin-related protein 1 (Drp1) is a key protein in mitochondrial fission, and its inhibitors are being explored for therapeutic potential in various diseases. Puromycin-sensitive aminopeptidase (PSA) is a cytosolic enzyme involved in the final stages of intracellular protein degradation. A review of the scientific literature reveals no studies on the inhibitory effects of 4-amino-N-(2,4-dichlorophenyl)benzamide on either Drp1 or PSA.

Structure Activity Relationship Sar Studies and Molecular Modifications of 4 Amino N 2,4 Dichlorophenyl Benzamide and Its Analogues

Influence of Substituents on Pharmacological Activity

The nature and position of substituents on the phenyl rings and the amino group of the benzamide (B126) structure are critical determinants of its biological activity.

Halogen atoms, particularly chlorine, on the phenyl rings play a significant role in modulating the pharmacological profile of N-phenylbenzamide derivatives. The presence and position of these substituents can influence the molecule's electronic properties, lipophilicity, and binding interactions with its biological target.

The reactivity of a benzene (B151609) ring towards electrophilic substitution is affected by halogen substituents. While halogens are deactivating due to their inductive effect, they direct incoming electrophiles to the ortho or para positions. libretexts.orglibretexts.org The degree of deactivation and, consequently, the reactivity of the ring, is influenced by the halogen's electronegativity and size. libretexts.orglibretexts.org Among the halogens, fluorine is the least deactivating, and iodine is the most deactivating. libretexts.orglibretexts.org

In a series of substituted 2-amino-N-phenylbenzamides, the introduction of a chloro substituent at position 5 of the benzoyl ring was found to enhance antimycobacterial activity. researchgate.net For instance, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide was identified as a particularly active derivative against atypical mycobacteria. researchgate.net This suggests that the electron-withdrawing nature of the chlorine atom at this position is beneficial for this specific activity. The table below illustrates the impact of halogen substitution on activity.

Table 1: Effect of Halogen Substitution on Antimycobacterial Activity of 2-Amino-N-phenylbenzamides

| Compound | Substituent (X) | Substituent (R) | Activity |

|---|---|---|---|

| 1l | Cl | H | Inactive |

| 1r | Cl | 4-sec-C4H9 | Most active derivative |

| - | H | (unsubstituted acyl moiety) | Less active than 5-chloro derivatives |

Data sourced from a study on substituted 2-amino-N-phenylbenzamides. researchgate.net

The position of the amino group on the benzoyl ring and its chemical modification are crucial for activity. The amino group can participate in hydrogen bonding and other interactions with the target receptor, and its location dictates the geometry of these interactions.

For example, in the analogous 4-aminoquinoline (B48711) series, the amino group at the 4-position is a key feature for antimalarial activity. youtube.com Derivatization of this amino group with a dialkylaminoalkyl side chain is essential for the activity of compounds like chloroquine. youtube.com

Chemical derivatization of amino groups is a common strategy to modify the physicochemical properties of a molecule. google.com Techniques such as N-acylation can be used to introduce various functional groups, thereby altering properties like hydrophobicity and basicity. rsc.org For instance, derivatization with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) can enhance detection in mass spectrometry by introducing a readily protonatable site. nih.gov While not directly on the core compound of interest, these principles of amino group derivatization are broadly applicable in medicinal chemistry to modulate biological activity.

The balance between hydrophobic and polar regions of a molecule, often referred to as its lipophilic balance, is a critical factor in determining its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target.

Hydrophobic interactions are a primary driving force for the binding of a ligand to its receptor. nih.gov The non-polar parts of a molecule tend to associate with hydrophobic pockets on a protein, releasing ordered water molecules and resulting in a net increase in entropy. mdpi.com The size, shape, and orientation of hydrophobic substituents can significantly impact binding affinity. mdpi.com

Conversely, polar moieties are important for forming specific interactions, such as hydrogen bonds and electrostatic interactions, with the target. nih.gov The presence of polar groups can also influence a molecule's solubility and its ability to traverse biological membranes. The interplay between hydrophobic and polar groups is complex, as the presence of a nearby polar group can modulate the strength of a hydrophobic interaction. nih.govresearchgate.net In some cases, the introduction of a more polar group can lead to improved pharmacokinetic properties. acs.org

Modifications of the Core Benzamide Structure

Alterations to the central benzamide framework, including the amide linker and the aromatic ring systems, have been explored to develop analogues with improved properties.

Replacing the amide (-CONH-) linker with isosteres such as sulfonyl (-SO2NH-), urea (B33335) (-NHCONH-), or thiourea (B124793) (-NHCSNH-) can significantly alter the molecule's three-dimensional structure, hydrogen bonding capabilities, and metabolic stability.

For instance, N-phenylbenzamide-based acyl thioureas have been synthesized and evaluated for their biological activities. rsc.org The thiourea moiety, with its distinct electronic and steric properties compared to the amide group, can lead to different binding modes and pharmacological profiles. The synthesis of such analogues allows for the exploration of a wider chemical space and the potential discovery of compounds with novel mechanisms of action.

Replacing one or both of the phenyl rings with other aromatic or heteroaromatic systems, or fusing heterocyclic rings to the core structure, can lead to significant changes in biological activity. These modifications can alter the molecule's shape, electronic distribution, and ability to form specific interactions with the target.

The introduction of fused heterocycles can create more rigid structures, which may lead to higher binding affinity by reducing the entropic penalty upon binding. researchgate.net Various synthetic protocols have been developed to access imidazoles and their ring-fused analogues, highlighting the interest in these scaffolds in medicinal chemistry. rsc.org The synthesis of novel ring-expanded purine (B94841) analogues containing a 5:8-fused imidazo[4,5-e] researchgate.netnih.govnih.govtriazocine ring system further illustrates the exploration of diverse heterocyclic systems. researchgate.net Such modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzamide derivatives, including analogues of 4-amino-N-(2,4-dichlorophenyl)benzamide, several key features have been identified as crucial for activity.

A foundational principle in the design of these ligands is the conformation of the central amide bridge. Studies on related N-phenylbenzamides have revealed that the most active compounds consistently adopt a specific conformation. nih.gov This preferred conformation is critical as it facilitates essential hydrogen bonding to the carbonyl oxygen atom, an interaction often obstructed in inactive compounds. nih.gov The geometry is characterized by the orientation of the substituted phenyl ring, which is typically angled between 90 and 120 degrees relative to the central amide plane. nih.gov

Key pharmacophoric features for benzamide analogues often include:

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group is a critical hydrogen bond acceptor. nih.gov

Hydrogen Bond Donors: The amide N-H group is an important hydrogen bond donor. nih.gov

Aromatic/Hydrophobic Regions: The benzoyl ring and the dichlorophenyl ring provide necessary hydrophobic interactions with target sites.

Ligand design principles also leverage intramolecular hydrogen bonds (IMHBs) to predetermine and stabilize the bioactive conformation of the molecule. nih.gov The introduction of specific substituents, such as fluorine atoms, can enhance binding affinity, a strategy that has proven successful in medicinal chemistry for improving the biological properties of various scaffolds. nih.gov

| Pharmacophoric Feature | Role in Activity | Source |

| Amide Carbonyl Oxygen | Acts as a key hydrogen bond acceptor. | nih.gov |

| Amide N-H Group | Functions as a hydrogen bond donor. | nih.gov |

| Aromatic Rings | Provide hydrophobic interactions and structural scaffold. | nih.gov |

| Substituent Conformation | Dictates the angle between phenyl rings and the amide plane, influencing binding. | nih.gov |

| Intramolecular H-Bonds | Stabilize the bioactive conformation of the ligand. | nih.gov |

Computational Approaches in SAR Studies

Computational methods are indispensable for elucidating the structure-activity relationships of 4-amino-N-(2,4-dichlorophenyl)benzamide analogues. These approaches allow for the simulation and prediction of molecular interactions and the correlation of structural properties with biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. For benzamide derivatives, docking simulations have been crucial in identifying key binding interactions within the active sites of their biological targets. nih.govresearchgate.net

These simulations reveal that the binding of benzamide analogues is often stabilized by a combination of interactions:

Hydrogen Bonding: The amide linkage (N-H and C=O groups) is a primary site for forming hydrogen bonds with amino acid residues in the target's active site. nih.govnih.gov In structural studies of N-(2,4-dichlorophenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds into infinite chains, highlighting the strength of this interaction. nih.gov

Hydrophobic Interactions: The aromatic rings of the benzamide scaffold engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov

Electrostatic Interactions: Electron-withdrawing or donating groups on the phenyl rings can participate in electrostatic or charge-charge interactions, further anchoring the ligand in the binding pocket. nih.govresearchgate.net

For example, in docking studies of similar benzamide-containing compounds, specific interactions such as Pi-Pi stacking with tryptophan residues and the formation of salt bridges with lysine (B10760008) residues have been observed, demonstrating the diverse ways these molecules can interact with a target. semanticscholar.org The stability of these predicted binding poses is often further validated using molecular dynamics (MD) simulations, which assess the dynamic stability of the ligand-protein complex over time. nih.govnih.gov

| Interaction Type | Key Molecular Groups Involved | Example Target Residues |

| Hydrogen Bonding | Amide N-H and C=O | Aspartic Acid, Phenylalanine researchgate.net |

| Hydrophobic Interactions | Benzoyl and Dichlorophenyl rings | Nonpolar amino acids |

| Electrostatic Interactions | Substituted functional groups (e.g., NO2) | Charged amino acids nih.gov |

| Pi-Pi Stacking | Aromatic rings | Tryptophan (TRP) semanticscholar.org |

| Salt Bridge | Charged functional groups | Lysine (LYS) semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, or "descriptors," that correlate with activity, QSAR models can predict the potency of novel compounds and guide further synthesis. igi-global.com

For various series of benzamide derivatives, QSAR studies have been successfully developed. igi-global.comnih.gov These models are built by calculating a wide range of molecular descriptors for each compound and then using statistical methods, like multi-linear regression, to find the best correlation with experimental activity (often expressed as pIC50). igi-global.com

Commonly used descriptors in QSAR models for benzamide-like molecules include:

Lipophilicity (XlogP, Log D): This descriptor relates to the compound's ability to cross cell membranes. igi-global.comnih.gov

Topological Descriptors (Kappa indices): These describe molecular shape and branching. nih.gov

Electronic Descriptors (Quadrupole moments): These relate to the electronic distribution within the molecule. nih.gov

Steric/Shape Descriptors (Shadow indices): These descriptors quantify the three-dimensional shape of the molecule. igi-global.com

A representative QSAR model might take the form of an equation where activity is a function of these descriptors. For instance, a study on H+/K+-ATPase inhibitors indicated that an increase in Log D and certain shadow indices, coupled with a reduction in another shadow parameter, leads to greater inhibitory activity. igi-global.com The statistical quality of a QSAR model is validated using parameters like the correlation coefficient (r²) and the predictive correlation coefficient (r²pred), which assess its robustness and predictive power. igi-global.com

Preclinical Investigations and Translational Research Potential of Benzamide Derivatives

In Vitro Efficacy Studies in Cell-Based Assays

In vitro efficacy studies are foundational in preclinical research, providing initial data on a compound's biological activity in a controlled laboratory setting. For benzamide (B126) derivatives, these studies typically involve cell-based assays to determine their effect on cancer cell lines.

A relevant analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has been evaluated for its antiproliferative activities against a panel of human tumor cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, was determined for FNA and compared with the established drug SAHA. The results indicated that FNA exhibited significant inhibitory effects on both solid and non-solid tumor cells, with particular potency against HepG2 (liver cancer), U937 (lymphoma), H460 (lung cancer), HELA (cervical cancer), and K562 (leukemia) cell lines. nih.gov For instance, the IC₅₀ value of FNA against HepG2 cells was 1.30 µM, compared to 17.25 µM for SAHA, demonstrating substantially higher potency in vitro. nih.gov

Another study focused on a series of N-benzylbenzamide derivatives as tubulin polymerization inhibitors. One lead compound, 20b, showed potent antiproliferative activities with IC₅₀ values in the nanomolar range (12 to 27 nM) against several cancer cell lines. nih.gov Such assays are critical for initial screening and for elucidating the mechanism of action, which in the case of compound 20b was determined to be binding to the colchicine (B1669291) site on tubulin. nih.gov

These examples highlight the standard in vitro approach that would be applied to 4-amino-N-(2,4-dichlorophenyl)benzamide to determine its potential as a therapeutic agent and to identify which cancer types might be most responsive.

Table 1: In Vitro Antiproliferative Activity of Benzamide Analogue FNA

| Cell Line | Cancer Type | FNA IC₅₀ (µM) | SAHA IC₅₀ (µM) |

|---|---|---|---|

| HepG2 | Liver Cancer | 1.30 | 17.25 |

| U937 | Histiocytic Lymphoma | 0.55 | 1.50 |

| H460 | Lung Cancer | 4.73 | 12.01 |

| FTC-133 | Thyroid Cancer | 9.09 | 19.33 |

| HELA | Cervical Cancer | 1.41 | 1.94 |

| K562 | Chronic Myelogenous Leukemia | 1.31 | 1.15 |

Data sourced from Chen et al., 2020. nih.gov

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, benzamide derivatives are advanced to in vivo studies using animal models to assess their efficacy in a complex biological system. These studies are crucial for evaluating a compound's therapeutic effect on tumor growth.

For the benzamide derivative FNA, a xenograft model was established using nude mice inoculated with HepG2 cells. nih.gov The study revealed that FNA effectively inhibited tumor growth, achieving a tumor growth inhibition (TGI) rate of 48.89%, which was comparable to the TGI of 48.13% for the control drug SAHA. nih.govnih.gov Similarly, a disodium (B8443419) phosphate (B84403) prodrug of the N-benzylbenzamide derivative 20b (20b-P) was tested in a liver cancer cell H22 allograft mouse model. The results showed significant inhibition of tumor growth and a decrease in microvessel density, indicating anti-angiogenic effects. nih.gov

Another analogue, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), demonstrated high growth-inhibiting efficacy in various rat tumor models, including intratibially implanted osteosarcoma and chemically induced mammary and colorectal carcinomas. nih.gov Interestingly, the efficacy of GOE1734 was more pronounced in slowly proliferating tumors compared to rapidly growing ones like Yoshida sarcoma and Walker 256 carcinosarcoma, where it was ineffective. nih.gov

The selection and validation of appropriate animal models are critical for accurately evaluating the therapeutic potential of a compound. For anticancer benzamides, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. nih.gov The HepG2 xenograft model used for FNA is a standard and validated model for liver cancer research. nih.gov

In addition to xenografts, allograft models (using cancer cells from the same species as the host) like the H22 mouse model are employed. nih.gov For evaluating compounds against specific cancer types, chemically induced models, such as the methylnitrosourea-induced mammary carcinoma in rats, provide a system that more closely mimics the natural development of tumors. nih.gov The validation of these models ensures that the observed antitumor effects are reliable indicators of potential clinical efficacy.

Prodrug Design Strategies for Benzamide Analogues

Prodrug design is a key strategy employed to overcome suboptimal physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or limited bioavailability. nih.govnih.gov

Many promising drug candidates fail due to poor aqueous solubility, which limits their absorption after oral administration. nih.govnih.gov A common prodrug strategy involves attaching a water-soluble promoiety, such as an amino acid or a phosphate group, to the parent molecule. nih.govnih.gov

Prodrugs can also be designed to modulate the pharmacokinetic profile of a drug, for instance, to achieve sustained release or to target specific tissues. nih.gov By modifying the parent benzamide structure with a promoiety that is cleaved by specific enzymes, the release of the active drug can be controlled. This can help maintain therapeutic concentrations over a longer period and reduce dosing frequency. The design of amino acid prodrugs, for example, can leverage specific transporters for improved delivery and can be engineered for varying rates of hydrolysis to control the release of the active drug. nih.govsemanticscholar.org

Lead Optimization and Analog Development Towards Enhanced Potency and Selectivity

In the development of benzamide derivatives as histone deacetylase (HDAC) inhibitors, a lead compound was modified through fluorine substitution to create FNA. nih.gov This structural modification was intended to improve activity, selectivity, and in vivo stability. The resulting analogue, FNA, exhibited potent activity against HDAC3 and improved inhibitory activity against cancer cells compared to the initial lead. nih.gov

Structure-based design is a powerful tool in lead optimization. For a 4-aminopyridine (B3432731) benzamide scaffold being developed as a TYK2 inhibitor, researchers used X-ray crystallography to understand how the lead molecule bound to its target. nih.gov This information guided the synthesis of new analogues with modifications, such as the inclusion of a 2,6-dichloro-4-cyanophenyl group, which led to improved TYK2 potency and better selectivity over related kinases like JAK1 and JAK2. nih.gov This process ultimately resulted in a compound with good enzyme and cell potency and excellent oral exposure in mice. nih.gov A similar structure-activity relationship (SAR) approach would be essential for optimizing 4-amino-N-(2,4-dichlorophenyl)benzamide to enhance its therapeutic index.

Future Perspectives and Emerging Research Directions

Identification of Novel Molecular Targets for 4-Amino-N-(2,4-dichlorophenyl)benzamide Analogues

While the existing applications of benzamide (B126) derivatives are extensive, the search for novel molecular targets is a key area for future investigation. The structural motifs present in 4-amino-N-(2,4-dichlorophenyl)benzamide—a dichlorinated phenyl ring and a 4-aminobenzoyl group—suggest the potential for interaction with a variety of biological macromolecules.

Future research will likely focus on screening analogues of this compound against diverse panels of enzymes and receptors to identify novel interactions. For instance, benzamides have been identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, making it a promising target in cancer therapy. nih.gov Other studies have designed benzamide derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) for gastrointestinal cancers. nih.gov The exploration of kinases, phosphatases, and epigenetic modifiers as potential targets could also yield significant discoveries. High-throughput screening of extensive compound libraries, including those containing analogues of 4-amino-N-(2,4-dichlorophenyl)benzamide, will be instrumental in this endeavor. nih.govnih.govchemdiv.com

Design and Synthesis of Highly Selective Benzamide Derivatives

The development of highly selective therapeutic agents is a primary goal in modern drug discovery to minimize off-target effects. Future research on 4-amino-N-(2,4-dichlorophenyl)benzamide will undoubtedly involve the rational design and synthesis of analogues with enhanced selectivity for specific biological targets.

Structure-activity relationship (SAR) studies will be fundamental to this effort. nih.govnih.govresearchgate.net By systematically modifying the substituents on both the benzamide and the N-phenyl rings, researchers can elucidate the structural requirements for potent and selective activity. For example, investigations into other N-phenylbenzamide derivatives have revealed that the nature and position of substituents can significantly influence their antiviral or antitumor activities. nih.govnih.gov The synthesis of novel derivatives will employ both established and innovative chemical methodologies to create a diverse library of compounds for biological evaluation. nih.govresearchgate.netunej.ac.id The overarching aim is to develop next-generation benzamides with superior therapeutic profiles.

Exploration of Combination Therapeutic Strategies

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve optimal clinical outcomes. mdpi.com Benzamide derivatives, including analogues of 4-amino-N-(2,4-dichlorophenyl)benzamide, are promising candidates for inclusion in such regimens.